molecular formula C33H53NO7 B1684263 6-Oxocevan-2-yl hexopyranoside CAS No. 98985-24-1

6-Oxocevan-2-yl hexopyranoside

Cat. No.: B1684263
CAS No.: 98985-24-1
M. Wt: 575.8 g/mol
InChI Key: KZQBVJMJOSOUQU-WPKVQAMASA-N
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Description

6-Oxocevan-2-yl hexopyranoside is a complex organic compound with the molecular formula C33H53NO7. It is a derivative of cevan alkaloids and is characterized by its unique structural features, including a hexopyranoside moiety attached to the cevan skeleton. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocevan-2-yl hexopyranoside typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cevan Skeleton: The cevan skeleton can be synthesized through a series of reactions, including cyclization and functional group transformations.

    Attachment of the Hexopyranoside Moiety: The hexopyranoside moiety is introduced through glycosylation reactions, where a suitable glycosyl donor reacts with the cevan skeleton under acidic or basic conditions.

    Oxidation: The final step involves the oxidation of the cevan skeleton to introduce the oxo group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxocevan-2-yl hexopyranoside can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The hexopyranoside moiety can be modified through substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

6-Oxocevan-2-yl hexopyranoside has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Oxocevan-2-yl hexopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in biological effects.

    Gene Expression Modulation: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

6-Oxocevan-2-yl hexopyranoside can be compared with other similar compounds, such as:

    Cevan-6-one: This compound shares the cevan skeleton but lacks the hexopyranoside moiety, resulting in different biological activities and applications.

    Hexopyranoside Derivatives: Compounds with similar hexopyranoside moieties but different core structures may exhibit distinct properties and uses.

Properties

IUPAC Name

6,10,23-trimethyl-21-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO7/c1-16-4-9-26-17(2)19-6-7-20-21(23(19)14-34(26)13-16)10-25-22(20)11-27(36)24-8-5-18(12-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQBVJMJOSOUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912958
Record name 6-Oxocevan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98985-24-1
Record name Yibeinoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098985241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxocevan-2-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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